5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester
Overview
Description
5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester is a boronic acid derivative that has gained attention in the field of organic chemistry. Boronic acids and their derivatives are highly valued for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Mechanism of Action
Target of Action
Boronic esters are generally known to be significant in asymmetric synthesis .
Mode of Action
The compound, being a boronic ester, is involved in stereospecific functionalizations and transformations. These transformations can lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis .
Biochemical Pathways
Boronic esters are known to be transformed into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
Boronic esters are known for their ease of purification, especially in the case of boronic acid pinacol esters .
Result of Action
The transformations of boronic esters are known to lead to the formation of new bonds at stereogenic centres .
Action Environment
It is known that the synthetic utility of organoboron compounds can be tempered by their air and moisture sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester typically involves the reaction of 5-Fluoro-2-(ethoxy)-pyridine with a boronic acid derivative in the presence of a suitable catalyst. One common method is the palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Hydrolysis: Under acidic or basic conditions, the pinacol ester group can be hydrolyzed to yield the free boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Cross-Coupling Products: Biaryl compounds or other coupled products.
Oxidized Derivatives: Boronic acids or other oxidized forms.
Hydrolysis Products: Free boronic acids.
Scientific Research Applications
5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Materials Science: Employed in the development of advanced materials, such as polymers and electronic devices.
Biological Research: Utilized in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: Applied in the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic acid derivative used in similar cross-coupling reactions.
4-Formylphenylboronic Acid: Used in the synthesis of pharmaceutical intermediates.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with different reactivity and applications.
Uniqueness
5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNOWMBGNHGWLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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